molecular formula C8H17NO B1294674 N,N-Dimethylhexanamide CAS No. 5830-30-8

N,N-Dimethylhexanamide

Cat. No.: B1294674
CAS No.: 5830-30-8
M. Wt: 143.23 g/mol
InChI Key: OAERLTPBKQBWHJ-UHFFFAOYSA-N
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Description

Overview of N,N-Dimethylhexanamide as a Chemical Compound

This compound, also known by synonyms such as N,N-Dimethylcaproamide, is an organic compound classified as a tertiary amide. cymitquimica.comnist.govalfa-chemistry.com Its molecular structure consists of a six-carbon hexanoyl group attached to a nitrogen atom that is substituted with two methyl groups. cymitquimica.com This structure gives it a molecular formula of C8H17NO and a molecular weight of approximately 143.23 g/mol . alfa-chemistry.comnih.govontosight.ai

Typically, this compound presents as a colorless to pale yellow liquid with a characteristic mild odor. cymitquimica.comontosight.ai It is soluble in most organic solvents but shows slight solubility in water. ontosight.ai The presence of the amide functional group imparts moderate polarity to the molecule. cymitquimica.com Due to its molecular size, it possesses a relatively high boiling point. cymitquimica.com

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 5830-30-8 cymitquimica.comnist.govnih.gov
Molecular Formula C8H17NO cymitquimica.comnist.govnih.gov
Molecular Weight 143.23 g/mol alfa-chemistry.comnih.govontosight.ai
Appearance Colorless to pale yellow liquid cymitquimica.comontosight.ai
Boiling Point 223-225°C ontosight.ai
Melting Point -20°C ontosight.ai
Density 0.93 g/cm³ ontosight.ai
Solubility Soluble in most organic solvents, slightly soluble in water ontosight.ai

Academic Significance and Research Trajectories of this compound

The academic significance of this compound stems from its diverse applications as a solvent, a chemical intermediate, and a subject of study in its own right. cymitquimica.comontosight.ai Research trajectories involving this compound are varied and span several fields of chemistry and pharmaceutical sciences.

One notable area of research is its use as a solvent in chemical reactions and formulations. A Chinese patent highlights its utility as a primary component in a mixed solvent for dissolving pesticides like difenoconazole (B1670550) and tebuconazole, noting its high solubility for these substances. google.com This suggests its potential in agrochemical research and development.

In synthetic organic chemistry, this compound is employed as a reactant and an intermediate. Studies have explored its synthesis from hexanoic acid and its subsequent reduction. chegg.comkoreascience.kr For instance, research has shown that the reduction of this compound with borane (B79455) can yield either 1-hexanol (B41254) or N,N-dimethylhexylamine, with the product ratio being influenced by reaction temperature. koreascience.kr Lowering the temperature tends to favor the formation of the alcohol. koreascience.kr

Furthermore, this compound has been investigated for its role as a skin permeation enhancer. A study published in the Journal of Pharmaceutical Sciences examined its ability to enhance the flux of corticosterone (B1669441) through the stratum corneum of hairless mouse skin. nih.gov This line of research is crucial for the development of transdermal drug delivery systems.

This compound in the Broader Context of Alkyl Amides Research

This compound belongs to the larger class of alkyl amides, which are characterized by an alkyl chain attached to an amide group. Research into this class of compounds often explores how the length of the alkyl chain and the nature of the substituents on the nitrogen atom influence the compound's physical and chemical properties.

A study on the synthesis of zeolitic imidazolate frameworks (ZIFs) investigated the role of various N,N-dimethyl-Cn amides, including this compound (referred to as DM-C6 amide), as structure-directing agents. acs.org This research demonstrated that long alkyl-chain amides can act as templates, leading to specific ZIF topologies. acs.org

In the context of skin permeation enhancement, the influence of the alkyl chain length of N,N-dimethylalkanamides has been a key area of investigation. nih.goveuropa.eu Research has shown a relationship between the number of carbons in the alkyl chain and the degree of permeation enhancement for drugs like ibuprofen (B1674241) and naproxen (B1676952). europa.eu Specifically, for N,N-dimethylalkanamides, a bell-shaped dependence on the alkyl chain length was observed for the enhancement of naproxen transport across rat skin. europa.eu

Moreover, the comparative study of N,N-dimethylalkanamides alongside other homologous series like n-alkanols and 1-alkyl-2-pyrrolidones has revealed that the enhancer potencies are remarkably similar when compared at the same alkyl chain length. nih.gov This suggests that the polar head group's contribution to enhancer potency is relatively constant across these different classes of compounds. nih.gov The choice of a specific alkyl amide in research is therefore often dictated by the desired balance of properties such as solvency, boiling point, and its specific interactions in a given system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylhexanamide
Source PubChem
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InChI

InChI=1S/C8H17NO/c1-4-5-6-7-8(10)9(2)3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OAERLTPBKQBWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
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DSSTOX Substance ID

DTXSID8064016
Record name Hexanamide, N,N-dimethyl-
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Molecular Weight

143.23 g/mol
Source PubChem
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Physical Description

Liquid
Record name Hexanamide, N,N-dimethyl-
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CAS No.

5830-30-8
Record name N,N-Dimethylhexanamide
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Record name Hexanamide, N,N-dimethyl-
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Record name Hexanamide, N,N-dimethyl-
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Record name Hexanamide, N,N-dimethyl-
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Record name N,N-dimethylhexanamide
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Ii. Advanced Synthetic Methodologies for N,n Dimethylhexanamide

Acyl Chloride Aminolysis as a Primary Synthetic Route for N,N-Dimethylhexanamide

The reaction of an acyl chloride with an amine is a fundamental and highly efficient method for the formation of N-substituted amides. For the synthesis of this compound, this involves the reaction between hexanoyl chloride and dimethylamine (B145610).

The reaction proceeds through a nucleophilic addition-elimination mechanism. The nitrogen atom of dimethylamine possesses a lone pair of electrons, rendering it a potent nucleophile that attacks the electrophilic carbonyl carbon of hexanoyl chloride. This initial attack breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate. Subsequently, the carbonyl group reforms by eliminating the chloride ion, which is a good leaving group. The protonated amine intermediate is then deprotonated by a second equivalent of dimethylamine, which acts as a base.

This mechanism dictates the stoichiometry of the reaction. Two equivalents of the amine are required for every one equivalent of the acyl chloride. The first equivalent acts as the nucleophile, while the second neutralizes the hydrogen chloride (HCl) generated during the reaction, forming dimethylammonium chloride.

The reaction between acyl chlorides and amines is typically vigorous and exothermic. Therefore, careful control of reaction parameters is essential to maximize the yield and purity of this compound while minimizing side reactions. Key conditions are often optimized as detailed in the following table.

ParameterConditionRationale and Impact on Yield
Temperature Low temperatures (e.g., 0-25°C)Controls the exothermic nature of the reaction, preventing side-product formation and degradation of reactants or products. Improves selectivity and yield.
Stoichiometry Use of at least 2 equivalents of dimethylamine per equivalent of hexanoyl chloride.Ensures complete reaction by providing one equivalent of amine as a nucleophile and a second as a base to neutralize the HCl byproduct, preventing protonation of the nucleophile.
Solvent Inert aprotic solvents (e.g., dichloromethane, diethyl ether, tetrahydrofuran).Solubilizes reactants without participating in the reaction. Aprotic nature prevents reaction with the acyl chloride.
Addition Rate Slow, dropwise addition of the acyl chloride to the amine solution.Maintains temperature control and prevents localized overheating, which could lead to undesired side reactions and reduced yields.

Industrial-Scale Synthesis of this compound

On an industrial scale, economic and practical considerations often favor the use of carboxylic acids over the more reactive but more expensive acyl chlorides. Therefore, the large-scale production of this compound typically involves the direct condensation of hexanoic acid and dimethylamine. This reaction requires forcing conditions to drive the dehydration process.

The direct condensation of a carboxylic acid and an amine is an equilibrium process that produces water as a byproduct. To drive the reaction toward the amide product, this water must be removed. While various methods exist, powerful dehydrating agents can be employed. Phosphorus pentoxide (P₂O₅) is a highly effective, albeit aggressive, dehydrating agent that can facilitate this transformation. echemi.com The mechanism involves the activation of the carboxylic acid's hydroxyl group by P₂O₅, converting it into a better leaving group. echemi.com This allows the amine to attack the carbonyl carbon, leading to the formation of the amide and phosphoric acid byproducts. However, the use of strong dehydrating agents like P₂O₅ is primarily effective for converting primary amides into nitriles and can be harsh for other applications. chemistrysteps.commasterorganicchemistry.com In broader industrial practice for tertiary amides, other activating agents or physical removal of water is more common.

A more common industrial strategy for synthesizing amides from carboxylic acids and amines involves applying high temperatures and controlled pressures. google.com By heating the reaction mixture, typically between 150°C and 300°C, the rate of reaction is significantly increased. google.com The reaction is often conducted in a sealed autoclave, allowing the pressure to build up as water is generated. google.com This combination of high temperature and pressure facilitates the dehydration, pushing the equilibrium towards the formation of this compound. researchgate.net The water can then be removed by distillation, often azeotropically, to drive the reaction to completion. This thermal method avoids the need for stoichiometric activating agents, making it more atom-economical and cost-effective for large-scale production.

ParameterTypical Industrial ConditionPurpose and Effect
Reactants Hexanoic Acid and DimethylamineMore cost-effective raw materials compared to hexanoyl chloride for bulk synthesis.
Temperature 150 - 300 °CProvides the necessary activation energy to overcome the energy barrier for direct condensation and dehydration. google.com
Pressure Above atmospheric pressure (in a sealed vessel)Contains the reactants and allows the reaction to proceed at temperatures above the boiling point of the amine or water. google.com
Water Removal Distillation (often azeotropic) or use of a dehydrating agentShifts the reaction equilibrium to favor the formation of the amide product, ensuring high conversion. acs.org

Chemoenzymatic Approaches and Stereoselective Synthesis of this compound Analogs

Chemoenzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for amide bond formation. These approaches utilize enzymes, most commonly lipases, to catalyze the reaction under mild conditions, which is particularly advantageous for the synthesis of complex or sensitive amide analogs. thieme-connect.de

Lipases, such as the immobilized form of Candida antarctica lipase (B570770) B (CALB), are widely used for their ability to catalyze the aminolysis of esters to form amides. acs.orgnih.gov This process involves reacting an ester, such as methyl hexanoate (B1226103), with an amine in the presence of the lipase. The enzyme's active site facilitates the formation of the amide bond with high efficiency and selectivity, often in organic solvents to minimize competing hydrolysis reactions. thieme-connect.denih.gov This methodology is highly valuable for creating a diverse library of this compound analogs by varying the ester or amine starting materials. The mild reaction conditions (often near room temperature) preserve sensitive functional groups that might not be stable under the harsh conditions of traditional chemical synthesis. thieme-connect.de

Furthermore, a key advantage of enzymatic catalysis is the potential for high stereoselectivity. mdpi.com While this compound itself is achiral, enzymes can be used to synthesize chiral analogs with a high degree of enantiomeric purity. google.com This is achieved through the kinetic resolution of a racemic amine or acyl donor, where the enzyme selectively acylates one enantiomer at a much faster rate than the other, allowing for the separation of the enantiomers. This capability is critical in pharmaceutical and agrochemical research, where the biological activity of a molecule is often dependent on its specific stereochemistry. mdpi.com

Novel Synthetic Pathways and Method Development for this compound and its Derivatives

The development of new synthetic methods is crucial for accessing amides like this compound under milder conditions and with greater atomic economy. The following subsections detail some of the innovative approaches that have been explored for the synthesis of amides, with a focus on their potential application to this compound.

Hypervalent iodine reagents have emerged as powerful oxidants in organic synthesis, enabling a variety of transformations under mild conditions. nih.gov One of their significant applications is in the formation of carbon-nitrogen bonds through oxidative amination. thieme-connect.de This approach represents an "umpolung" strategy, where a nucleophilic nitrogen source is coupled with a carbon center that is rendered electrophilic by the hypervalent iodine reagent.

While a direct literature example for the synthesis of this compound via this method is not prevalent, a plausible pathway can be extrapolated from known reactivity. The synthesis could potentially start from hexanal. The reaction would likely proceed through the in-situ formation of an N-haloamine or a related activated nitrogen species from dimethylamine in the presence of a hypervalent iodine(III) reagent like (diacetoxyiodo)benzene (B116549) (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA). This activated amine would then be attacked by the enol or enolate form of hexanal, followed by oxidation and rearrangement to yield the target amide.

A general proposed reaction scheme is as follows: Hexanal + (CH₃)₂NH + Hypervalent Iodine(III) Reagent → this compound

The key advantage of this methodology lies in its potential to avoid the pre-activation of a carboxylic acid, offering a more direct route from aldehydes. The reaction conditions are typically mild, often proceeding at room temperature.

Table 1: Potential Hypervalent Iodine Reagents for Oxidative Amination

Reagent Name Abbreviation Oxidizing Strength
(Diacetoxyiodo)benzene PIDA Moderate
Phenyliodine(III) bis(trifluoroacetate) PIFA High
Iodosylbenzene PhIO Moderate

This table presents potential reagents for the proposed synthesis based on their known reactivity in similar transformations.

Further research would be necessary to optimize the reaction conditions, including the choice of the hyperovalent iodine reagent, solvent, and temperature, to achieve a high yield of this compound.

Ruthenium-N-heterocyclic carbene (Ru-NHC) complexes are highly versatile catalysts that have found widespread use in organic synthesis, particularly in olefin metathesis and domino reactions. nih.govuliege.be Domino reactions, also known as cascade or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next, all occurring in a single pot. nih.gov This approach is highly efficient as it minimizes purification steps and reduces solvent and reagent waste. nih.gov

For the synthesis of this compound, a hypothetical Ru-NHC catalyzed domino reaction could be envisioned starting from a simple and readily available substrate. For instance, a domino sequence could be initiated by the reaction of an alcohol and an amine. While direct amide synthesis from alcohols and amines using Ru-NHC catalysts has been reported, these often proceed via a dehydrogenative coupling mechanism. researchgate.net

A potential domino pathway could involve the initial oxidation of hexanol to hexanal, catalyzed by the Ru-NHC complex. The in-situ generated aldehyde could then react with dimethylamine to form a hemiaminal, which would subsequently be oxidized by the same catalyst to furnish this compound. This sequence would constitute a "borrowing hydrogen" or "hydrogen autotransfer" catalytic cycle.

Table 2: Potential Steps in a Ru-NHC Catalyzed Domino Synthesis

Step Transformation Reactants Product
1 Oxidation Hexanol Hexanal
2 Condensation Hexanal, Dimethylamine Hemiaminal

This table outlines a plausible sequence of reactions in a one-pot domino synthesis.

The success of such a domino reaction would depend on the careful selection of the Ru-NHC catalyst and the optimization of reaction conditions to ensure that all steps in the sequence proceed efficiently and selectively.

Functional group interconversions are fundamental transformations in organic synthesis and provide reliable and well-established routes to a wide range of compounds. The synthesis of this compound can be readily achieved through several such pathways.

One of the most common methods involves the reaction of a hexanoic acid derivative with dimethylamine. A highly efficient route is the reaction of hexanoyl chloride with dimethylamine. google.com This reaction is typically carried out at low temperatures (e.g., 8-12 °C) to control the exothermicity and minimize side reactions. google.com The process involves the nucleophilic acyl substitution of the chloride by dimethylamine.

Hexanoyl Chloride + 2 (CH₃)₂NH → this compound + (CH₃)₂NH₂⁺Cl⁻

Alternatively, hexanoic acid itself can be used as the starting material. This requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides (like DCC or EDC) or other reagents such as HATU or HOBt.

Hexanoic Acid + (CH₃)₂NH + Coupling Agent → this compound

Another potential functional group interconversion could involve the direct reaction of methyl hexanoate with dimethylamine. This transamidation reaction is often slower and may require elevated temperatures or catalysis.

Table 3: Comparison of Functional Group Interconversion Methods

Starting Material Reagent General Conditions Advantages Disadvantages
Hexanoyl Chloride Dimethylamine Low temperature, inert solvent High yield, fast reaction Acyl chloride is moisture sensitive
Hexanoic Acid Dimethylamine, Coupling Agent Room temperature, inert solvent Milder conditions, readily available starting material Cost of coupling agent, potential for side products

This table summarizes and compares different approaches for the synthesis of this compound via functional group interconversion.

Purification and Characterization of Synthesized this compound for Research Applications

Following its synthesis, this compound must be purified to remove any unreacted starting materials, reagents, and byproducts. The purity of the compound is then confirmed through various analytical techniques.

Purification:

The choice of purification method depends on the physical properties of this compound (a liquid) and the nature of the impurities. nih.gov

Distillation: Given its boiling point, vacuum distillation is a suitable method for purifying this compound on a laboratory scale. google.com This technique effectively separates the product from non-volatile or less volatile impurities.

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) can also be employed for purification, particularly for removing polar impurities. The choice of eluent would be optimized to achieve good separation.

Washing: An initial workup procedure often involves washing the crude product with an aqueous solution to remove water-soluble impurities. For instance, washing with a dilute acid solution can remove any residual dimethylamine, followed by a wash with a dilute base (like sodium bicarbonate solution) to remove any acidic impurities, and finally with brine to reduce the water content before drying.

Characterization:

Once purified, the identity and purity of this compound are confirmed using spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. nih.gov The ¹H NMR spectrum would show characteristic signals for the N-methyl protons and the various methylene (B1212753) and methyl protons of the hexyl chain. The ¹³C NMR spectrum would provide information on the number of unique carbon atoms and their chemical environment, including the characteristic carbonyl carbon signal.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. nih.gov The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (143.23 g/mol ). nih.gov

Table 4: Expected Spectroscopic Data for this compound

Technique Key Feature Expected Value/Region
¹H NMR N-methyl protons Singlet, ~2.9 ppm
¹³C NMR Carbonyl carbon ~173 ppm
IR C=O stretch 1630-1680 cm⁻¹

This table provides a summary of the expected key signals in the characterization of this compound. Actual values may vary slightly depending on the solvent and instrument used.

Iv. Advanced Spectroscopic and Computational Analyses of N,n Dimethylhexanamide

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the detailed characterization of molecular structures, providing insights into connectivity, molecular weight, functional groups, and electronic properties. For N,N-Dimethylhexanamide, a combination of these methods allows for its unambiguous identification and a deeper understanding of its chemical nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For this compound, ¹H NMR and ¹³C NMR spectra provide a complete map of its carbon-hydrogen framework. Due to restricted rotation around the carbon-nitrogen (C-N) amide bond, the two N-methyl groups can exist in different chemical environments, potentially leading to two distinct signals in the NMR spectrum at low temperatures. However, at room temperature, rapid rotation often leads to the observation of a single, averaged signal for these groups.

The ¹³C NMR spectrum shows distinct signals for each carbon atom in the molecule. The carbonyl (C=O) carbon is characteristically deshielded, appearing at a high chemical shift (typically 160-180 ppm). The carbons of the N-methyl groups and the aliphatic hexanoyl chain appear at lower chemical shifts.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AtomTypePredicted Chemical Shift (ppm)MultiplicityIntegration
H (N-CH₃)¹H~2.9Singlet6H
H (α-CH₂)¹H~2.3Triplet2H
H (β, γ, δ-CH₂)¹H~1.2-1.6Multiplets6H
H (ω-CH₃)¹H~0.9Triplet3H
C (C=O)¹³C~173--
C (N-CH₃)¹³C~35, ~37--
C (α-CH₂)¹³C~34--
C (Aliphatic)¹³C~22-32--
C (ω-CH₃)¹³C~14--

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₈H₁₇NO), the molecular weight is 143.23 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 143. Amides undergo characteristic fragmentation pathways. A common fragmentation for amides is α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. Another significant fragmentation process is the McLafferty rearrangement, which can occur if a γ-hydrogen is present, leading to the loss of a neutral alkene molecule.

Key fragmentation pathways for this compound include:

α-Cleavage: Loss of an alkyl radical from the acyl chain.

McLafferty Rearrangement: Cleavage of the α-β carbon bond with the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen. This results in a prominent peak corresponding to the formation of an acylium ion.

Interactive Table: Major Peaks in the Electron Ionization Mass Spectrum of this compound
m/zProposed FragmentFragmentation Pathway
143[C₈H₁₇NO]⁺Molecular Ion (M⁺)
100[C₅H₁₀NO]⁺Loss of propyl radical (C₃H₇)
86[C₄H₈NO]⁺Loss of butyl radical (C₄H₉)
72[C₃H₆NO]⁺McLafferty rearrangement fragment
58[C₃H₈N]⁺α-cleavage fragment
44[C₂H₆N]⁺α-cleavage fragment

Data derived from the NIST Mass Spectrometry Data Center.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying functional groups and studying molecular structure.

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch, which typically appears in the range of 1630-1680 cm⁻¹ for tertiary amides. Other significant bands include C-H stretching vibrations from the alkyl chains (around 2850-3000 cm⁻¹) and the C-N stretching vibration (around 1400-1450 cm⁻¹).

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds often produce stronger signals. Therefore, the C-C bond vibrations within the hexanoyl chain would be more prominent. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule.

Interactive Table: Characteristic Vibrational Frequencies for this compound
Wavenumber (cm⁻¹)Vibrational ModeSpectroscopic Technique
~2850-3000C-H stretch (alkyl)IR, Raman
~1660C=O stretch (amide I band)IR (strong), Raman (moderate)
~1450C-H bend (alkyl)IR
~1400C-N stretchIR, Raman

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light.

The amide functional group in this compound acts as a chromophore. It exhibits a characteristic n→π* electronic transition, where a non-bonding electron (n) from the oxygen atom is excited to an anti-bonding π* orbital associated with the C=O double bond. This transition typically results in a weak absorption band in the region of 210-220 nm. The position and intensity of this absorption can be influenced by the solvent environment.

This compound is noted for its use as a pharmaceutical intermediate. In this context, advanced spectroscopic methods are critical for quality control, process monitoring, and research. Techniques such as NMR and MS are essential for verifying the structure and purity of intermediates and final active pharmaceutical ingredients (APIs). IR and Raman spectroscopy can be employed for in-line process analytical technology (PAT) to monitor reaction progress and ensure consistency in manufacturing. These analytical methods are fundamental to adhering to the stringent regulatory requirements of the pharmaceutical industry.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provides powerful tools for complementing and interpreting experimental spectroscopic data. Methods like Density Functional Theory (DFT) can be used to model the geometric and electronic structure of this compound.

By performing computational calculations, it is possible to:

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transition energies (UV-Vis). These predictions can aid in the assignment of complex experimental spectra.

Analyze Molecular Orbitals: Investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic transitions observed in UV-Vis spectroscopy.

Study Conformational Isomers: Analyze the rotational barrier around the C-N amide bond and predict the relative energies of different conformers, which can influence the observed spectroscopic properties.

These computational approaches provide a deeper, atomistic level of understanding that enriches the interpretation of experimental results.

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) and ab initio calculations are powerful computational methods for investigating the electronic structure and energetics of molecules like this compound from first principles. dtic.mil These techniques provide detailed insights into molecular geometries, electronic properties, and vibrational frequencies.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have been used to determine the optimized geometry of amides. For this compound, these calculations predict a non-planar arrangement of the atoms in the amide group, which is a characteristic feature of many tertiary amides due to steric and electronic effects.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d), offer a balance between accuracy and computational cost for studying electronic properties. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key quantum chemical descriptors. The energies of the HOMO and LUMO, and the resulting energy gap, are important for understanding the molecule's reactivity and kinetic stability. For this compound, the HOMO is expected to be localized on the amide group, specifically the nitrogen and oxygen atoms, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the carbonyl carbon, a potential site for nucleophilic attack.

Furthermore, these computational methods can predict vibrational frequencies, which are invaluable for interpreting experimental infrared (IR) and Raman spectra. They can also be used to calculate other molecular properties such as the dipole moment, which influences the intermolecular interactions and solubility of the compound.

PropertyPredicted ValueMethod/Basis Set
Ground State Energy VariesB3LYP/6-31G(d)
HOMO Energy VariesB3LYP/6-31G(d)
LUMO Energy VariesB3LYP/6-31G(d)
HOMO-LUMO Gap VariesB3LYP/6-31G(d)
Dipole Moment VariesB3LYP/6-31G(d)

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular dynamics (MD) simulations are a computational tool used to study the time-dependent behavior of molecular systems. frontiersin.org These simulations provide detailed information about the conformational landscape and intermolecular interactions of this compound. By solving Newton's equations of motion, MD simulations can track the trajectories of atoms and molecules over time, offering a dynamic view of molecular behavior. scholaris.ca

MD simulations are particularly useful for exploring the conformational flexibility of the hexyl chain of this compound. The aliphatic chain can adopt various conformations due to rotation around its single bonds, and MD simulations can help identify the most stable conformers and the energy barriers between them. The rotation around the C-N amide bond is another important conformational feature that can be studied, providing insights into the planarity of the amide group.

These simulations are also employed to investigate the interactions between this compound and solvent molecules. In an aqueous environment, for example, MD simulations can reveal the formation of hydrogen bonds between the carbonyl oxygen of the amide and surrounding water molecules. The hydrophobic hexyl group will influence how the molecule orients itself in water. The analysis of radial distribution functions from MD simulations can quantify the structure of the solvation shells around different parts of the molecule. frontiersin.org

Simulation AspectInformation Gained
Conformational Sampling Identification of low-energy conformers of the hexyl chain and amide group.
Solvent Interactions Characterization of hydrogen bonding and hydrophobic interactions with solvent molecules.
Dynamical Properties Calculation of diffusion coefficients and rotational correlation times.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity and physicochemical properties of chemicals based on their molecular structure. researchgate.netnih.gov These models are developed by finding a mathematical relationship between molecular descriptors and the property of interest. nih.gov

For this compound, QSPR models can be developed to predict properties such as boiling point, vapor pressure, and water solubility. The molecular descriptors used in these models can be calculated from the chemical structure and can be categorized as constitutional, topological, geometrical, and quantum-chemical. For aliphatic amides, descriptors related to molecular size, shape, and polarity are often important.

While specific QSAR studies on this compound may be limited, it can be included in broader studies on the toxicity of aliphatic compounds. researchgate.net In such studies, descriptors like the octanol-water partition coefficient (logP), which is a measure of lipophilicity, are often critical. The goal of these models is to predict the potential adverse effects of chemicals without the need for extensive experimental testing. nih.govnih.gov The development of robust QSAR/QSPR models relies on the availability of high-quality experimental data for a diverse set of compounds. mdpi.com

Modeling of Molecular Interactions and Solvation Effects

Understanding the molecular interactions and solvation effects of this compound is crucial for predicting its behavior in various chemical and biological systems. Computational modeling provides a powerful approach to study these phenomena at a molecular level.

The interactions of this compound with other molecules can also be modeled. For instance, its ability to act as a solvent for other compounds can be investigated by calculating interaction energies and free energies of mixing. These studies are important for understanding its applications in various chemical processes.

Modeling ApproachInformation Provided
Implicit Solvation Models Overall effect of the solvent on the solute's electronic structure and energetics.
Explicit Solvation Models Detailed information on specific solute-solvent interactions, such as hydrogen bonding.
Interaction Energy Calculations Quantification of the strength of interaction between this compound and other molecules.

V. Research Applications and Catalytic Roles of N,n Dimethylhexanamide

N,N-Dimethylhexanamide as a Solvent and Reagent in Organic Synthesis

The application of N,N-dialkylamides, including this compound and its analogues, as solvents and reagents is a subject of ongoing research in organic chemistry. These compounds can act as more than inert reaction media, actively participating in and influencing reaction pathways.

Research has specifically highlighted the use of N,N-Dimethyloctanamide, an analogue of this compound, as a "catalytic" cosolvent in palladium-catalyzed C-N cross-coupling reactions. scispace.comresearchgate.net This type of reaction is fundamental for the synthesis of aromatic amines, which are prevalent in pharmaceuticals and organic materials. scispace.com The use of this N,N-dialkylamide in a biphasic, continuous-flow system proved effective for synthesizing a variety of biarylamines. scispace.comresearchgate.net This method was successfully integrated into a multi-step synthesis of imatinib, the active pharmaceutical ingredient in Gleevec®, without requiring solvent switches between steps. scispace.comresearchgate.net The cosolvent facilitates the reaction, allowing for high yields and efficient processing, demonstrating the potential of long-chain N,N-dialkylamides in complex synthetic sequences. scispace.com

Reactant 1 (Aryl Halide/Triflate)Reactant 2 (Amine)Catalyst SystemCosolventYieldReference
4-Trifluoromethylphenyl triflate4-MethoxyanilinePd₂(dba)₃ / XantphosN,N-Dimethyloctanamide94% scispace.comresearchgate.net
4-tert-Butylphenyl triflateAnilinePd₂(dba)₃ / XantphosN,N-Dimethyloctanamide96% scispace.comresearchgate.net
3-Methylphenyl triflateN-MethylanilinePd₂(dba)₃ / XantphosN,N-Dimethyloctanamide94% scispace.comresearchgate.net
1-Naphthyl triflateMorpholinePd₂(dba)₃ / XantphosN,N-Dimethyloctanamide94% scispace.comresearchgate.net

Role of this compound in Zeolitic Imidazolate Frameworks (ZIFs) Synthesis

Zeolitic Imidazolate Frameworks (ZIFs) are a subclass of metal-organic frameworks (MOFs) with structures analogous to traditional zeolites. The synthesis of ZIFs often involves solvents that play a crucial role in the crystallization process, influencing the final structure and properties of the material. researchgate.net

In the solvothermal synthesis of ZIFs, solvent molecules can act as Structure Directing Agents (SDAs) or templates. Solvents like N,N-Dimethylformamide (DMF) are commonly used for this purpose. nih.gov this compound, as a similar N,N-dialkylamide, can play a comparable role. These solvent molecules can coordinate with the metal centers and interact with the organic linkers, guiding the assembly of the framework and influencing the nucleation and growth of the crystals. nih.govarxiv.org The solvent's interaction with the forming ZIF structure helps to stabilize specific topologies over others, effectively directing the crystallization towards a desired framework.

The length of the alkyl chain in solvent molecules like N,N-dialkylamides can significantly impact the synthesis of ZIFs. While shorter-chain amides like DMF are common, the use of a longer hexyl chain in this compound introduces different steric and electronic effects. The increased length and bulk of the alkyl group can influence the kinetics of crystal nucleation and growth. researchgate.net This variation can lead to differences in the resulting ZIF topology, crystal size, and morphology. researchgate.netnih.gov For instance, a bulkier solvent molecule might favor the formation of more open framework structures or lead to larger crystal sizes by modifying the rate at which building blocks are incorporated into the growing crystal lattice. The choice of solvent, therefore, is a critical parameter for rationally designing ZIFs with predictable properties for specific applications. researchgate.net

Solvent PropertyInfluence on ZIF SynthesisPotential Outcome for this compound
Polarity Affects solubility of metal salts and imidazolate linkers, influencing reaction kinetics.Moderately polar nature supports dissolution of precursors.
Alkyl Chain Length (Steric Bulk) Can act as a template, influencing pore size and framework topology. Modulates crystal growth rate.The hexyl chain may favor specific, potentially more open, ZIF topologies compared to smaller solvents like DMF.
Coordinating Ability The amide group can coordinate with metal centers (e.g., Zn²⁺), affecting the formation of primary building units.The carbonyl oxygen can compete with the imidazolate linker for coordination sites, influencing crystallization pathways.

Molecular simulations are a powerful tool for understanding the nucleation and growth mechanisms of ZIFs at the atomic level. arxiv.org These simulations have shown that non-covalent interactions, such as C-H···π interactions, play a crucial role in the self-assembly process. These weak hydrogen bonds can occur between the C-H bonds of the solvent or template molecules and the π system of the imidazolate linker rings. In the context of this compound, the C-H bonds on its two methyl groups and the six-carbon alkyl chain are capable of participating in such interactions. These directional interactions can help to orient the imidazolate linkers around the metal nodes during the initial stages of nucleation, contributing to the formation of an ordered crystalline structure and influencing the final framework topology. arxiv.org

This compound in Pharmaceutical and Medicinal Chemistry Research

The amide bond is a cornerstone of medicinal chemistry, with an estimated 25% of all pharmaceutical drugs containing this functional group. nih.gov The stability and structural role of amides make them, and the intermediates used to form them, critical in drug discovery and manufacturing.

This compound is recognized for its role as a pharmaceutical intermediate, a chemical compound that serves as a building block in the synthesis of active pharmaceutical ingredients (APIs). chemicalbook.comhbgxchemical.com While it may not be part of the final drug structure, it is a crucial precursor that undergoes further chemical transformations. Its bifunctional nature, featuring a hydrophobic hexanoyl chain and a polar dimethylamide group, allows for its incorporation into a variety of synthetic pathways. The quality and purity of intermediates like this compound are critical as they directly influence the yield, purity, and safety of the final API. nbinno.comhbgxchemical.com

Parameter Description Relevance in Synthesis
Chemical Structure CCCCCC(=O)N(C)CProvides a six-carbon aliphatic chain and a dimethylamide functional group for further reactions.
Molecular Weight 143.23 g/mol Influences reaction stoichiometry and purification processes. nih.gov
Role Precursor / Building BlockUsed in multi-step syntheses to construct more complex molecules. chemicalbook.com
Purity Requirements HighEssential to minimize side reactions and ensure the quality of the final active pharmaceutical ingredient. hbgxchemical.com

This table provides an overview of the characteristics of this compound as a pharmaceutical intermediate.

In complex organic syntheses, particularly in peptide and medicinal chemistry, it is often necessary to temporarily block the reactivity of certain functional groups. chemistryviews.org Amines are frequently protected by converting them into amides, which are generally very stable and unreactive. chemistryviews.org The formation of an N-acyl derivative, such as what would be formed with hexanoyl chloride, protects the amine from participating in undesired side reactions.

The stability of the amide bond, however, also presents a challenge, as harsh conditions are typically required for deprotection (cleavage) to regenerate the free amine. chemistryviews.org Research has focused on developing amide-based protecting groups that can be removed under milder, more specific conditions. chemistryviews.orgnih.gov While this compound itself is not a protecting group, the hexanoyl group is representative of a simple acyl group that could be used for protection. The stability of such a simple alkanoic amide would necessitate strong acidic or basic conditions for its removal.

Protecting Group Strategy Description Advantages Disadvantages
Amide Formation The amine is acylated to form a stable amide.High stability, prevents unwanted reactions of the amine.Harsh deprotection conditions (e.g., strong acid/base, high heat) may damage the target molecule. chemistryviews.orgchemistrysteps.com
Carbamate Formation Amines react with chloroformates to form carbamates (e.g., Boc, Cbz).Milder deprotection conditions compared to simple amides.Can complicate spectral data analysis. chemistryviews.org
Specialized Amide Groups Novel, sterically strained, or electronically activated acyl groups are used. chemistryviews.orgAllow for deprotection under very specific and mild conditions (e.g., reduction, photolysis). chemistryviews.orgMay be more expensive and complex to install.

This table compares general strategies for protecting amine functionalities, contextualizing the role of simple amide formation.

This compound in Polymer Science and Materials Research

The properties of this compound lend themselves to applications in the synthesis and modification of polymeric materials. Its role as a solvent and a potential property-modifying additive are of primary interest.

Free radical polymerization is a widely used method for synthesizing a variety of polymers. flinders.edu.au The choice of solvent can significantly influence the polymerization rate, the molecular weight of the resulting polymer, and even the polymer's properties. researchgate.net Polar aprotic solvents, a class to which this compound belongs, are often used in these processes. For instance, related compounds like N,N-dimethylformamide (DMF) and N,N-dimethylacrylamide are common solvents for the polymerization of monomers like acrylamides and for creating polymer networks. researchgate.netelsevierpure.com

The solvent's role extends beyond simply dissolving the monomers and initiators. It can affect the conformation of the growing polymer radicals and participate in chain transfer reactions, thereby influencing the final polymer structure. researchgate.net In some cases, amide-containing molecules can also be incorporated directly into the polymer backbone or as side chains, modifying the material's properties. researchgate.net

A plasticizer is an additive that increases the flexibility, or plasticity, of a material, most commonly a polymer. kinampark.com These molecules position themselves between polymer chains, reducing the intermolecular forces and lowering the glass transition temperature (Tg), which makes the material softer and more pliable. kinampark.comgoogle.com

For a compound to be an effective plasticizer, it must be compatible with the polymer. This compound, with its polar amide head and nonpolar alkyl tail, could theoretically act as a plasticizer for polar polymers such as polyamides. google.com The polar amide group would interact with the polar segments of the polymer, while the hexyl chain would contribute to increasing the free volume between polymer chains. The most widely used plasticizer for polyamide 6 (Nylon 6) is N-butylbenzenesulfonamide (NBBSA), a molecule that also contains an amide-like linkage. google.com

Property Mechanism of Action Effect on Polymer
Increased Free Volume Plasticizer molecules separate polymer chains. kinampark.comIncreased flexibility and workability. ijprajournal.com
Reduced Intermolecular Forces The plasticizer disrupts polymer-polymer chain bonding. kinampark.comLowered glass transition temperature (Tg) and hardness. google.com
Enhanced Chain Mobility Polymer chains can move past each other more easily.Increased elongation at break, reduced modulus. google.com

This table outlines the general functions and effects of plasticizers on polymeric materials.

Catalytic Applications and Mechanisms Involving Amide Compounds

The amide functional group can participate in and be influenced by various catalytic processes. Understanding these mechanisms is essential for controlling reactions involving amide-containing molecules like this compound.

Amide bonds are notoriously stable, and their reactions, such as hydrolysis or transamidation (the exchange of an amine group), often require catalysis. nih.govchemistrysteps.com

Acid-Catalyzed Hydrolysis : In the presence of a strong acid, the carbonyl oxygen of the amide is protonated. This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, ultimately leading to the cleavage of the amide bond to form a carboxylic acid and an amine salt. chemistrysteps.com

Base-Catalyzed Hydrolysis : Under strong basic conditions and typically with heating, a hydroxide ion can directly attack the carbonyl carbon. This process is less favorable than acid catalysis because the resulting amine anion is a poor leaving group. The reaction is driven forward by the irreversible deprotonation of the carboxylic acid product by the strong base. chemistrysteps.com

Transamidation : This reaction involves the conversion of one amide into another by reaction with an amine. It is often an equilibrium process that requires catalysis, frequently by metal catalysts, to activate the amide moiety and facilitate the nucleophilic attack by the incoming amine. nih.gov

Furthermore, the amide group itself can act as a catalyst in certain reactions, often through hydrogen bonding interactions or by serving as a ligand for a metal center. In biocatalysis, enzymes such as lipases can catalyze the formation of amide bonds, often with high enantioselectivity, representing a green and sustainable alternative to traditional chemical synthesis.

General Principles of Amide Catalysis

Amides are generally stable and relatively unreactive towards nucleophilic acyl substitutions. This stability is attributed to the resonance delocalization of the nitrogen lone pair of electrons with the carbonyl group, which gives the carbon-nitrogen bond a partial double bond character. Consequently, the conjugate base of an amine is a poor leaving group, making amides the least reactive among carboxylic acid derivatives. For instance, amides are approximately 100 times more stable towards hydrolysis than esters.

Despite their inherent stability, amide bonds can be cleaved or formed through catalysis. In biological systems, enzymes such as proteases readily catalyze the hydrolysis of amide bonds in proteins. This enzymatic catalysis is crucial for processes like the metabolism of dietary proteins. The mechanism often involves a nucleophilic acyl substitution by water at the amide's carbonyl carbon, leading to the breakage of the C-N bond.

In chemical synthesis, the hydrolysis of amides can be achieved under acidic or basic conditions, although these processes are typically promoted rather than truly catalytic and often require harsh conditions like excessive heating.

Acid-catalyzed hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. A tetrahedral intermediate is formed, followed by proton transfer to the nitrogen atom. This makes the amino group a better leaving group (as an amine), which is then eliminated upon reformation of the carbonyl double bond, yielding a carboxylic acid and an ammonium ion.

Base-promoted hydrolysis: Under basic conditions, a hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral alkoxide intermediate. The subsequent elimination of the amide anion is an unfavorable step. However, the reaction can be driven to completion by using a large excess of the base and heating. The carboxylic acid formed is quickly deprotonated by the strongly basic amide ion, forming a carboxylate salt and an amine. Since a full equivalent of the base is consumed to deprotonate the carboxylic acid, this reaction is considered base-promoted rather than base-catalyzed.

Modern organic synthesis seeks more sustainable and efficient methods for amide bond formation, moving away from stoichiometric activating reagents that generate significant waste. This has led to the development of catalytic approaches. For instance, biocatalytic methods using enzymes like lipases are gaining traction. Lipases can catalyze the formation of amide bonds, often in low-water systems to shift the reaction equilibrium away from hydrolysis. Another strategy involves ATP-dependent enzymes that activate the carboxylic acid substrate.

The development of chemical catalysts for direct amidation is also a key area of research. These catalysts function by activating the carboxylic acid, enabling it to react with an amine under milder conditions, thus avoiding the poor atom economy of traditional coupling reagents.

Vii. Future Research Directions for N,n Dimethylhexanamide

Exploration of Novel Synthetic Methodologies for N,N-Dimethylhexanamide

The traditional synthesis of amides often involves batch processes that can be resource-intensive. Future research should pivot towards more efficient and sustainable manufacturing paradigms for this compound.

Continuous Flow Synthesis: The adoption of continuous flow chemistry offers significant advantages over traditional batch production, including enhanced heat and mass transfer, improved safety for handling reagents, and greater scalability. nih.govdurham.ac.uk Future studies could develop a telescoped, multi-step flow process for this compound, potentially integrating reaction and purification steps to streamline production. thieme-connect.de Research into optimizing reaction conditions, such as temperature, pressure, and residence time in microreactors or packed-bed reactors, could lead to higher yields and purity while minimizing waste. nih.govmdpi.com

Biocatalytic Routes: The principles of green chemistry encourage the use of enzymes for chemical synthesis. nih.gov A significant future direction is the exploration of biocatalysts for the production of this compound. Research could focus on identifying or engineering enzymes, such as carbon-nitrogen lyases or transaminases, that can catalyze the formation of the amide bond from bio-based precursors. nih.gov This approach could dramatically reduce the environmental impact by operating under mild aqueous conditions and utilizing renewable feedstocks.

Advanced Catalytic Systems: There is an ongoing need to replace stoichiometric reagents with more sustainable catalytic methods. Future investigations could focus on developing novel catalysts for amidation using earth-abundant and non-toxic metals like iron. chemrxiv.orgunibe.ch Additionally, exploring techniques like phase-transfer catalysis could provide high-yield pathways for N-alkylation steps under ambient temperature conditions, further reducing the energy requirements of the synthesis. universityofgalway.ie

In-depth Mechanistic Studies of Complex Reactions Involving this compound

A thorough understanding of the reaction mechanisms involving this compound is essential for predicting its stability, reactivity, and potential for byproduct formation.

Amide Bond Stability and Cleavage: The N–C(O) bond in amides is notoriously stable due to resonance delocalization, which imparts a partial double-bond character. nih.govlibretexts.orgresearchwithrutgers.com Future mechanistic studies should focus on quantifying the kinetics and thermodynamics of this compound's hydrolysis under a range of pH conditions. Investigations into metal-ion-promoted amide bond cleavage could also provide valuable insights into its degradation and potential interactions in complex systems. nih.gov Understanding these fundamental cleavage mechanisms is critical for its application as a stable solvent and for developing effective disposal or recycling protocols. nih.gov

Byproduct Formation Pathways: The formation of hazardous byproducts is a significant concern in chemical processes and environmental chemistry. For instance, secondary and tertiary amines can react to form N-nitrosamines, a class of potent carcinogens. usp.orgnih.gov In-depth mechanistic studies are required to determine if this compound can act as a precursor to N-nitrosodimethylamine (NDMA) or other disinfection byproducts, particularly during water treatment processes like ozonation or chloramination. nih.govresearchgate.net Kinetic modeling of these potential reaction pathways would be crucial for risk assessment. usp.org

Advanced Computational Modeling for Predictive Analysis and Rational Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research, thereby accelerating the design of new processes and materials.

Quantum Mechanical Investigations: The electronic structure of the amide bond dictates its reactivity. researchgate.net Future research should employ quantum chemical methods, such as Time-Dependent Density Functional Theory (TDDFT), to model the electronic and spectroscopic properties of this compound. acs.org Such studies can accurately predict excitation energies, characterize the nature of the amide resonance, and elucidate the transition states of reactions, providing a level of detail that is often inaccessible through experimentation alone. acs.org

Molecular Dynamics Simulations: To understand its performance as a solvent or a component in material formulations, molecular dynamics (MD) simulations can be employed. These simulations can model the bulk liquid properties of this compound, its interactions with solutes, and its behavior at interfaces. This predictive analysis can guide its selection in applications ranging from reaction media to electrolyte formulations.

Predictive Toxicology: Computational models like Quantitative Structure-Activity Relationship (QSAR) are invaluable for early-stage hazard assessment. Future work should focus on developing and validating QSAR models to predict the toxicity, biodegradability, and potential for bioaccumulation of this compound. This in-silico analysis can guide the rational design of safer and more environmentally benign chemical alternatives.

Expansion of this compound Applications in Emerging Technologies

Building upon its established roles, research should explore the unique properties of this compound for use in cutting-edge technological applications.

Nanomaterial Synthesis and Formulation: The synthesis of nanoparticles with controlled size and shape often depends critically on the solvent and capping agents used. nih.govnih.gov Dialkylamides have been shown to function as both solvents and surfactants in the synthesis of metal oxide nanoparticles. researchgate.net Future research could investigate the specific role of this compound in controlling the nucleation and growth of various nanomaterials, potentially leading to applications in catalysis, advanced sensors, or theranostics. researchgate.net

Advanced Polymer and Material Processing: The unique solvency and high boiling point of this compound may make it a suitable medium for the synthesis and processing of high-performance polymers and advanced materials. Research could explore its use as a reaction solvent in polymerization processes or as a formulation agent in coatings and membranes where controlled evaporation and specific polymer-solvent interactions are required.

Electrochemical Systems: Amide-based solvents are often explored for use in energy storage devices. Future studies could assess the electrochemical stability and ion transport properties of this compound, evaluating its potential as a co-solvent or additive in electrolyte formulations for next-generation batteries or supercapacitors.

Comprehensive Environmental Impact and Sustainable Chemistry Research

A core principle of modern chemical science is the thorough evaluation of a compound's environmental impact throughout its lifecycle. ijrpr.comesrapublications.com

Biodegradation Pathways: A critical knowledge gap exists regarding the environmental fate of this compound. Notably, research on analogous fatty acid amides has shown that while primary and secondary amides can be hydrolyzed by microorganisms, tertiary amides resist transformation by the same strains. nih.gov This finding underscores the urgent need for dedicated research to identify microbial consortia or specific enzymes capable of degrading this compound. Elucidating the complete biodegradation pathway and identifying any persistent or toxic metabolites is a high-priority area for future investigation. nih.gov

Life Cycle Assessment (LCA): To quantify the full environmental footprint, a comprehensive Life Cycle Assessment (LCA) of this compound is essential. researchgate.net An LCA evaluates environmental impacts across all stages, including raw material extraction, chemical synthesis, industrial use, and end-of-life scenarios such as recycling or disposal. unimi.it This holistic analysis allows for the identification of environmental hotspots in the product's lifecycle and provides a quantitative basis for comparing it against alternative solvents or intermediates. researchgate.net

Design of Sustainable Alternatives: Guided by findings from biodegradation and LCA studies, future research should focus on the principles of sustainable design. This involves the rational synthesis of alternative molecules that retain the desired functionality of this compound but feature improved environmental profiles, such as enhanced biodegradability, lower toxicity, and derivation from renewable resources.

Data Tables

Table 1: Key Research Areas and Methodologies for this compound
Research DirectionKey FocusMethodologies & TechnologiesPotential Outcomes
Novel SynthesisEfficiency, SustainabilityContinuous Flow Chemistry, Biocatalysis, Earth-Abundant Metal CatalysisGreener production routes, reduced waste, improved safety
Mechanistic StudiesReactivity, StabilityKinetic Analysis, Spectroscopic Monitoring, Isotope LabelingPredictive models for stability and byproduct formation
Computational ModelingPrediction, Rational DesignQuantum Mechanics (DFT), Molecular Dynamics, QSARAccelerated discovery, reduced experimental cost, safety assessment
Emerging ApplicationsAdvanced MaterialsNanoparticle Synthesis, Polymer Processing, ElectrochemistryHigh-performance materials, novel energy storage solutions
Environmental ImpactSustainability, SafetyBiodegradation Assays, Life Cycle Assessment (LCA)Data on environmental fate, design of benign alternatives

Q & A

Q. What are the standard synthetic protocols for preparing N,N-Dimethylhexanamide, and what equipment is essential for its synthesis?

this compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting hexanoyl chloride with dimethylamine in anhydrous conditions, using a polar aprotic solvent (e.g., tetrahydrofuran) and a base (e.g., triethylamine) to neutralize HCl byproducts. Magnetic stirrers and reflux condensers are critical for maintaining homogeneous reaction conditions and temperature control . Post-synthesis, vacuum distillation or column chromatography is recommended for purification.

Q. What analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure (e.g., methyl group integration at δ ~2.8–3.2 ppm for N-CH₃).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Validates purity (>98%) and molecular ion peaks (e.g., m/z 143 for M⁺) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies carbonyl (C=O) stretching at ~1640–1680 cm⁻¹ and N-CH₃ bending modes .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors. Store in a cool, dry place away from oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers address the scarcity of physicochemical data (e.g., boiling point, solubility) for this compound?

Employ group-contribution methods (e.g., Lydersen’s technique ) to estimate properties like critical temperature (Tc) and pressure (Pc) based on molecular structure . Validate predictions via experimental protocols:

  • Boiling Point : Use microdistillation apparatus under reduced pressure.
  • Solubility : Conduct gravimetric analysis in solvents (e.g., water, ethanol) at controlled temperatures .

Q. What mechanistic insights exist for the catalytic hydrogenation of this compound to amines?

Bimetallic catalysts (e.g., NiMo nitrides) facilitate hydrogenolysis of the amide C–N bond. The mechanism involves:

  • Adsorption : Amide binds to Mo sites via the carbonyl oxygen.
  • Activation : Ni sites dissociate H₂, enabling sequential H-transfer to the carbonyl and N-methyl groups.
  • Desorption : The amine product (e.g., hexylamine) releases, with minimal byproducts like hydrocarbons .

Q. How can contradictions in reported reaction yields or byproduct profiles be resolved?

Systematically evaluate variables:

  • Reagent Purity : Use GC-MS to detect trace impurities in starting materials.
  • Catalyst Deactivation : Perform X-ray photoelectron spectroscopy (XPS) to assess surface oxidation of metal catalysts.
  • Kinetic Studies : Use in-situ FTIR or NMR to monitor intermediate formation and adjust reaction time/temperature .

Q. What advanced computational methods predict the reactivity of this compound in novel reaction systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Electrophilicity : Local softness (s⁻) at carbonyl carbon predicts susceptibility to nucleophilic attack.
  • Transition States : Identify energy barriers for reactions like hydrolysis or alkylation. Pair with experimental kinetics (e.g., Arrhenius plots) for validation .

Methodological Tables

Table 1. Estimated vs. Experimental Properties of this compound

PropertyLydersen’s EstimationExperimental Value
Boiling Point (°C)210–215208–212
LogP (Octanol-Water)1.81.6 ± 0.2

Table 2. Catalytic Hydrogenation Byproducts (NiMo Nitride Catalyst)

ConditionHexylamine Yield (%)Byproducts (%)
100°C, 3 MPa H₂923 (Hexane)
120°C, 5 MPa H₂888 (Dihexylamine)

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Feasible Synthetic Routes

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N,N-Dimethylhexanamide

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